![molecular formula C16H9BrCl2N2OS B2419586 3-bromo-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide CAS No. 321967-65-1](/img/structure/B2419586.png)
3-bromo-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-bromo-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. This compound is commonly referred to as “BDB” and is a thiazolyl benzamide derivative. It has been found to have various biological activities, making it a promising candidate for further studies.
Scientific Research Applications
Anticancer Applications
3-Bromo-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide and its derivatives have been extensively studied for their anticancer properties. Research by Ravinaik et al. (2021) showed that certain substituted benzamides exhibited significant anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancer, with some derivatives showing higher activities than the reference drug, etoposide (Ravinaik et al., 2021).
Synthesis and Structural Analysis
Saeed and Wong (2012) investigated the synthesis of various 1,3-thiazole heterocyclic compounds, demonstrating a base-catalyzed S-cyclization mechanism. Their study provided valuable insights into the structural aspects of these compounds (Saeed & Wong, 2012).
Antifungal Applications
Narayana et al. (2004) explored the antifungal potential of various benzamides, including derivatives of this compound. The study indicated promising antifungal activities for these compounds (Narayana et al., 2004).
Antipathogenic Activity
Research by Limban et al. (2011) revealed the antipathogenic properties of thiourea derivatives, with implications for the development of novel antimicrobial agents with antibiofilm properties. This study emphasizes the potential of benzamide derivatives in combating pathogenic bacteria (Limban et al., 2011).
Supramolecular Gelators
Yadav and Ballabh (2020) synthesized a new series of N-(thiazol-2-yl) benzamide derivatives, investigating their gelation behavior and the role of methyl functionality. This research highlights the potential of these compounds in forming stable gels for various applications (Yadav & Ballabh, 2020).
Antimicrobial Evaluation
Chawla (2016) conducted a study on the synthesis of thiazole derivatives and their antimicrobial activity. The research provided insights into the potential of these compounds as effective antimicrobial agents (Chawla, 2016).
properties
IUPAC Name |
3-bromo-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9BrCl2N2OS/c17-11-3-1-2-10(6-11)15(22)21-16-20-14(8-23-16)9-4-5-12(18)13(19)7-9/h1-8H,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPSPLMWEBPAKMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9BrCl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

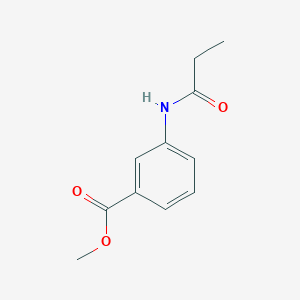

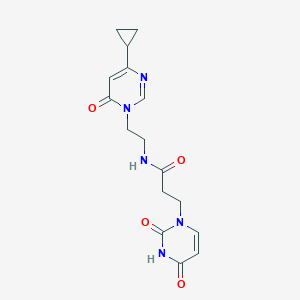
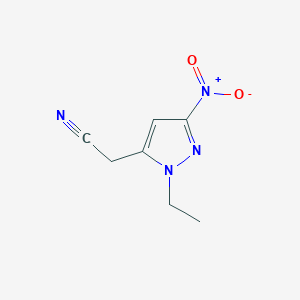
![5-((2-(2-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2419510.png)
![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2419513.png)
![N-[Cyano-(2,4-difluorophenyl)methyl]-4-pyridin-3-yloxybutanamide](/img/structure/B2419514.png)
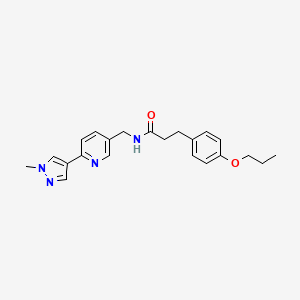
![1-[(2-Chlorophenyl)methyl]-2-(4-methoxyphenyl)benzimidazole](/img/structure/B2419519.png)
![[4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetic acid](/img/structure/B2419520.png)
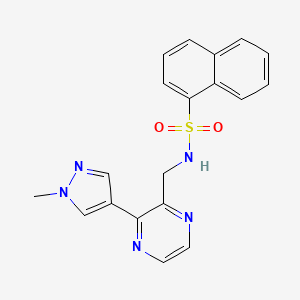
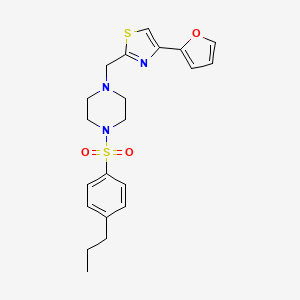
![Ethyl 3-[[ethyl(propyl)amino]methyl]-1-methylpyrazole-4-carboxylate](/img/structure/B2419524.png)
![2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2419525.png)